N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil, which is primarily known as an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This compound retains the core structure of Donepezil while modifying its functional groups, specifically the removal of the benzyl group and the addition of a tert-butyloxycarbonyl group. The modification aims to enhance the pharmacological properties and facilitate further research into its applications.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil can be sourced from various chemical suppliers and research institutions that specialize in pharmaceutical compounds. It is often utilized in laboratory settings for research purposes, particularly in studies related to neuropharmacology and drug development.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil falls under several classifications:
The synthesis of N-Desbenzyl N-tert-butyloxycarbonyl Donepezil typically involves several steps that modify the original Donepezil structure. Common methods include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil has a complex molecular structure characterized by a piperidine ring connected to various functional groups. The absence of the benzyl group alters its electronic properties while maintaining its core pharmacophoric elements.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil can participate in various chemical reactions typical for amines and esters:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction monitoring can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for N-Desbenzyl N-tert-butyloxycarbonyl Donepezil primarily mirrors that of Donepezil itself:
Studies indicate that compounds with similar structures exhibit significant binding affinity for acetylcholinesterase, leading to improved cognitive function in preclinical models .
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil is primarily utilized in research settings:
Through these applications, N-Desbenzyl N-tert-butyloxycarbonyl Donepezil contributes significantly to advancing our understanding of Alzheimer's disease treatment strategies and developing novel therapeutic agents.
N-Desbenzyl N-tert-butyloxycarbonyl Donepezil (CAS 948550-60-5) is a chemically modified derivative of the Alzheimer's drug Donepezil (Aricept®). This compound features two strategic alterations: removal of the N-benzyl group and introduction of the acid-labile tert-butyloxycarbonyl (BOC) protecting group at the piperidine nitrogen. With the molecular formula C₂₂H₃₁NO₅ and a molecular weight of 389.49 g/mol, it serves as a pivotal intermediate in the synthesis and analytical profiling of Donepezil [1] [4]. Its structural complexity and role in pharmaceutical manufacturing underscore its importance in medicinal chemistry.
Donepezil (C₂₄H₂₉NO₃) is a piperidine-based acetylcholinesterase inhibitor approved for Alzheimer's disease (AD) therapy. It functions by enhancing cholinergic neurotransmission, thereby ameliorating cognitive deficits in mild-to-severe AD [2] [8]. N-Desbenzyl N-tert-butyloxycarbonyl Donepezil retains Donepezil’s core indanone-piperidine scaffold but lacks the benzyl group on the piperidine nitrogen. Instead, it incorporates a BOC group (–OC(O)C(CH₃)₃), which masks the nitrogen’s basicity during synthesis [4] [6]. This modification is inert pharmacologically but crucial for synthetic manipulation. The structural divergence is highlighted in Table 1.
Table 1: Structural and Functional Comparison
Property | Donepezil | N-Desbenzyl N-BOC Donepezil |
---|---|---|
Molecular Formula | C₂₄H₂₉NO₃ | C₂₂H₃₁NO₅ |
Molecular Weight (g/mol) | 379.50 | 389.49 |
Key Functional Groups | N-Benzyl, unsubstituted piperidine | N-BOC, desbenzylated piperidine |
Pharmacological Activity | Acetylcholinesterase inhibition | None (synthetic intermediate) |
Role in Therapeutics | Direct clinical use | Non-therapeutic intermediate |
Data compiled from [2] [4] [8]
The retention of the 5,6-dimethoxy-1-indanone moiety in both compounds allows synthetic pathways to leverage shared building blocks. However, the BOC group’s steric bulk alters the molecule’s polarity and crystallinity, facilitating purification [6].
This derivative is indispensable in multi-step Donepezil synthesis. The BOC group protects the piperidine nitrogen during reactions that would otherwise degrade or modify the amine functionality. For example:
As a process-related impurity, N-Desbenzyl N-BOC Donepezil arises during:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: